Dehydrodeoxy donepezil
CAS No.: 120013-45-8
VCID: VC21337764
Molecular Formula: C24H29NO2
Molecular Weight: 363.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Dehydrodeoxy donepezil is a compound identified as an impurity in the production of donepezil, a medication primarily used for the treatment of Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE), similar to donepezil itself. The compound's chemical structure and properties are crucial for understanding its role and implications in pharmaceutical manufacturing. Role as a Donepezil ImpurityDehydrodeoxy donepezil is classified as a donepezil impurity, which means it is a byproduct or contaminant that can form during the synthesis of donepezil. Impurities like dehydrodeoxy donepezil are significant in pharmaceutical manufacturing because they can affect the purity and efficacy of the final product. Implications in Pharmaceutical Production
Biological ActivityDehydrodeoxy donepezil acts as an acetylcholinesterase inhibitor, similar to donepezil. This activity is relevant because acetylcholinesterase inhibitors are used to treat Alzheimer's disease by increasing acetylcholine levels in the brain, thereby enhancing cognitive function . Comparison with Donepezil
Availability and Use in ResearchDehydrodeoxy donepezil is available from various suppliers for research purposes. It is often used in studies related to Alzheimer's disease and in the development of new drugs. The compound's purity is typically high (>95% by HPLC), making it suitable for detailed chemical and biological analyses . |
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CAS No. | 120013-45-8 | ||||||||||||
Product Name | Dehydrodeoxy donepezil | ||||||||||||
Molecular Formula | C24H29NO2 | ||||||||||||
Molecular Weight | 363.5 g/mol | ||||||||||||
IUPAC Name | 1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine | ||||||||||||
Standard InChI | InChI=1S/C24H29NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,13,15-16,18H,8-12,14,17H2,1-2H3 | ||||||||||||
Standard InChIKey | WEXHLNQRFRJSQX-UHFFFAOYSA-N | ||||||||||||
SMILES | COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC | ||||||||||||
Canonical SMILES | COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC | ||||||||||||
Appearance | Off-White to Pale Orange Solid | ||||||||||||
Melting Point | 101-110°C | ||||||||||||
Purity | > 95% | ||||||||||||
Quantity | Milligrams-Grams | ||||||||||||
Synonyms | 4-[(5,6-Dimethoxy-1H-inden-2-yl)methyl]-1-(phenylmethyl)piperidine; 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine | ||||||||||||
PubChem Compound | 10498951 | ||||||||||||
Last Modified | Aug 15 2023 |
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